
The Role of SAHM1 in T-Cell Acute
Lymphoblastic Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SAHM1

Cat. No.: B10858065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy

characterized by the proliferation of immature T-lymphocytes. A significant driver of this disease

is the aberrant activation of the NOTCH1 signaling pathway, which is mutated in over 60% of T-

ALL cases.[1] This has made the NOTCH1 pathway a prime target for therapeutic intervention.

One such therapeutic strategy involves the use of SAHM1, a synthetic, cell-permeable,

stabilized α-helical peptide designed to directly inhibit the NOTCH1 transcriptional complex.

This technical guide provides an in-depth overview of the role of SAHM1 in T-ALL, including its

mechanism of action, preclinical efficacy, and the experimental methodologies used to

elucidate its function.

Mechanism of Action of SAHM1
SAHM1 is a stapled α-helical peptide that functions as a direct antagonist of the NOTCH1

transcriptional machinery.[2] In canonical NOTCH1 signaling, the intracellular domain of

NOTCH1 (ICN1) translocates to the nucleus and forms a ternary complex with the DNA-binding

protein CSL (CBF1/RBP-Jκ) and the coactivator Mastermind-like 1 (MAML1). This complex is

essential for the transcription of NOTCH1 target genes that promote cell proliferation and

survival.
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SAHM1 is designed to mimic the α-helical structure of a key binding domain in MAML1.[3] By

doing so, SAHM1 competitively binds to the ICN1-CSL complex, effectively preventing the

recruitment of endogenous MAML1.[3][4] This disruption of the active transcriptional complex

leads to the genome-wide suppression of NOTCH-activated genes, including critical

oncogenes in T-ALL such as HES1, MYC, and DTX1.[2]
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The anti-leukemic effects of SAHM1 have been demonstrated in both in vitro and in vivo

models of T-ALL.

In Vitro Studies
Treatment of various human T-ALL cell lines with SAHM1 has shown potent and specific anti-

proliferative effects.[2]

Cell Line
SAHM1
Concentration

Effect on
Proliferation

Induction of
Apoptosis

Reference

KOPT-K1 20 µM
Significant

reduction
Yes [1]

HPB-ALL 20 µM
Significant

reduction
Yes [1]

CUTLL1 15 µM Marked reduction Not specified [3]

SUPT1 15 µM Marked reduction Not specified [3]

TALL-1 15 µM Marked reduction Not specified [3]

DND-41 15 µM Marked reduction Not specified [3]

JURKAT (PTEN-

null)
Not specified

No significant

effect
No [2][3]

MOLT-4 (PTEN-

null)
Not specified

No significant

effect
No [3]

In Vivo Studies
A murine model of NOTCH1-driven T-ALL was utilized to evaluate the in vivo efficacy of

SAHM1.[3]
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Treatment
Group

Dosage
Reduction in
Spleen Weight
(vs. Vehicle)

Reduction in
Circulating
Leukemic
Cells (vs.
Vehicle)

Reference

SAHM1 5 µM (ex vivo)

Statistically

significant (P =

0.001)

100-fold

reduction (P =

0.0026)

[3]

SAHM1
30 mg/kg twice

daily
Not specified

Significant

reduction in

tumor burden (P

= 0.02)

[5]

SAHM1
35 mg/kg once

daily
Not specified

Not statistically

significant (P =

0.17)

[5]

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The

following sections outline the key experimental protocols used in the preclinical evaluation of

SAHM1.

Cell Proliferation Assay
This assay is used to assess the effect of SAHM1 on the growth of T-ALL cell lines.

Protocol:

Cell Culture: Human T-ALL cell lines (e.g., KOPT-K1, HPB-ALL, CUTLL1, SUPT1, TALL-1,

DND-41) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal

bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5%

CO2.

Treatment: Cells are seeded in 96-well plates and treated with SAHM1 (e.g., at a final

concentration of 15 µM or 20 µM), a control peptide (SAHM1-D1), a known NOTCH inhibitor
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(e.g., 15 µM DAPT), or vehicle (DMSO).

Incubation: Cells are incubated for specified time points (e.g., 3 and 6 days).

Proliferation Measurement: Cell proliferation is assessed using a standard method such as

the MTT or XTT assay, or by cell counting using a hemocytometer or an automated cell

counter.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the induction of apoptosis in T-ALL cells following SAHM1 treatment.

Protocol:

Cell Treatment: T-ALL cells are treated with SAHM1, control peptide, or vehicle as described

in the cell proliferation assay.

Reagent Preparation: The Caspase-Glo® 3/7 reagent is prepared according to the

manufacturer's instructions (Promega).

Assay Procedure: An equal volume of the Caspase-Glo® 3/7 reagent is added to the cell

suspension in each well of a 96-well plate.

Incubation: The plate is incubated at room temperature for 1-2 hours.

Luminescence Measurement: Luminescence, which is proportional to caspase-3 and -7

activity, is measured using a luminometer.

Quantitative Real-Time PCR (qRT-PCR)
This technique is used to measure the expression levels of NOTCH1 target genes.

Protocol:

RNA Extraction: Total RNA is extracted from treated and untreated T-ALL cells using a

commercial kit (e.g., RNeasy Mini Kit, Qiagen).

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse

transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).
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qPCR: Real-time PCR is performed using a qPCR system with SYBR Green or TaqMan

probes for the target genes (HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH)

for normalization.

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
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In Vivo T-ALL Mouse Model
This model is essential for evaluating the therapeutic potential of SAHM1 in a living organism.

Protocol:
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Model Generation:

Hematopoietic stem and progenitor cells are isolated from the bone marrow of C57BL/6

mice.

These cells are retrovirally transduced with a vector expressing a constitutively active form

of human NOTCH1 (e.g., L1601PΔP) and a reporter gene such as Green Fluorescent

Protein (GFP).

The transduced cells are then transplanted into lethally irradiated recipient mice.

SAHM1 Treatment: Once the leukemia is established (monitored by bioluminescence

imaging or peripheral blood analysis), mice are treated with SAHM1 (e.g., 30 mg/kg twice

daily via intraperitoneal injection) or vehicle.

Monitoring and Analysis:

Leukemia progression is monitored by bioluminescence imaging (for luciferase-expressing

leukemic cells) and by quantifying the percentage of GFP-positive cells in the peripheral

blood via flow cytometry.

At the end of the study, mice are euthanized, and spleens are weighed to assess tumor

burden.

Bone marrow and spleen tissues can be collected for immunohistochemical analysis.

Immunohistochemistry for GFP
This technique is used to visualize the infiltration of leukemic cells in tissues.

Protocol:

Tissue Preparation: Bone marrow and spleen tissues from the mouse model are fixed in

formalin and embedded in paraffin.

Sectioning: Thin sections (e.g., 5 µm) are cut from the paraffin blocks and mounted on slides.
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Antigen Retrieval: The slides are deparaffinized, rehydrated, and subjected to antigen

retrieval (e.g., by heating in a citrate buffer).

Staining:

The sections are incubated with a primary antibody against GFP.

This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g.,

horseradish peroxidase).

A chromogenic substrate is then added to produce a colored precipitate at the site of the

antigen.

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize

cell nuclei and then mounted for microscopy.

Conclusion
SAHM1 represents a promising therapeutic agent for T-ALL by directly targeting the core of the

oncogenic NOTCH1 signaling pathway. Its ability to disrupt the formation of the active

transcriptional complex leads to the suppression of key leukemogenic genes, resulting in

reduced cell proliferation and induction of apoptosis in T-ALL cells. The preclinical data,

supported by the detailed experimental protocols outlined in this guide, provide a strong

rationale for the further development of SAHM1 and similar targeted therapies for the treatment

of T-ALL. This technical overview serves as a comprehensive resource for researchers and

drug development professionals working to advance novel treatments for this aggressive

leukemia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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